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BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

Cat. No.: B3049395
CAS No.: 204838-35-7
M. Wt: 199.23 g/mol
InChI Key: YFSXFGGLYNTHAV-UHFFFAOYSA-N
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Description

Academic Significance of Sulfonamide Scaffolds in Medicinal Chemistry

The sulfonamide functional group (–SO₂NH₂) is a cornerstone in drug discovery and development. nih.govnih.gov Its journey began with the discovery of prontosil, the first commercially available antibacterial agent, and has since expanded into a vast array of therapeutic areas. nih.gov The academic and industrial interest in sulfonamide scaffolds stems from their ability to mimic the transition state of various enzymatic reactions and to bind with high affinity to metalloenzymes. nih.gov This has led to their successful application in developing antibacterial, anti-inflammatory, anticonvulsant, and anticancer drugs. nih.govnih.govnih.gov The chemical stability and the relative ease of synthesis and modification of the sulfonamide core make it an attractive starting point for creating diverse molecular libraries for drug screening. nih.govnih.gov

Structural Diversity and Functional Relevance of Benzenesulfonamide (B165840) Derivatives

Within the broader sulfonamide class, benzenesulfonamide derivatives are particularly prominent. These compounds, characterized by a sulfonamide group attached to a benzene (B151609) ring, serve as privileged structures in medicinal chemistry. nih.govnih.gov The benzene ring provides a rigid anchor that can be readily functionalized at various positions, allowing for the precise tuning of steric, electronic, and pharmacokinetic properties. This structural diversity is directly linked to their functional relevance. By modifying the substituents on the benzene ring, researchers can achieve selective inhibition of specific enzyme isoforms, a critical factor in modern drug design aimed at maximizing efficacy while minimizing side effects. nih.govnih.gov A notable example is their role as carbonic anhydrase inhibitors, where substitutions on the benzene ring dictate the isoform selectivity and inhibitory potency. nih.govnih.govnih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3S B3049395 BENZENESULFONAMIDE, 4-(2-OXOETHYL)- CAS No. 204838-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSXFGGLYNTHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591163
Record name 4-(2-Oxoethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204838-35-7
Record name 4-(2-Oxoethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of BENZENESULFONAMIDE (B165840), 4-(2-OXOETHYL)- would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) group, the aldehyde proton, and the sulfonamide NH2 group. The aromatic protons would likely appear as a complex multiplet system in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effects of the sulfonamide and acetyl groups. The methylene protons adjacent to the carbonyl group would be expected to resonate in the range of δ 3.5-4.5 ppm as a singlet. The aldehydic proton would be highly deshielded and appear as a singlet further downfield, potentially above δ 9.0 ppm. The protons of the sulfonamide group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be expected to have a chemical shift in the highly deshielded region of δ 190-200 ppm. The carbons of the benzene (B151609) ring would appear in the aromatic region (δ 120-150 ppm), with their specific shifts influenced by the positions of the substituents. The methylene carbon would likely resonate in the range of δ 40-50 ppm.

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.0 (multiplet)120 - 150
-CH₂-3.5 - 4.5 (singlet)40 - 50
-CHO> 9.0 (singlet)190 - 200
-SO₂NH₂Variable (broad singlet)-

Note: The predicted data is based on general chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For BENZENESULFONAMIDE, 4-(2-OXOETHYL)-, it would primarily show correlations between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of BENZENESULFONAMIDE, 4-(2-OXOETHYL)- would be expected to display characteristic absorption bands for its key functional groups. The strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde would be prominent, typically appearing around 1700-1720 cm⁻¹. The sulfonamide group would exhibit characteristic stretches for the S=O bonds (asymmetric and symmetric) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide would be observed as one or two bands in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹.

Expected FT-IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=OStretch1720 - 1700
Sulfonamide S=OAsymmetric Stretch1350 - 1300
Sulfonamide S=OSymmetric Stretch1160 - 1120
Sulfonamide N-HStretch3400 - 3200
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For BENZENESULFONAMIDE, 4-(2-OXOETHYL)-, the symmetric S=O stretching vibration of the sulfonamide group would be expected to show a strong Raman band. The aromatic ring vibrations would also be clearly visible. Raman spectroscopy could be particularly useful for studying this compound in aqueous solutions, where water absorption can interfere with FT-IR measurements.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For BENZENESULFONAMIDE, 4-(2-OXOETHYL)-, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₈H₉NO₃S) by providing a highly accurate mass measurement.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" (C₈H₉NO₃S), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Table 1: Illustrative HRMS Data for a Benzenesulfonamide Derivative (Note: Data for a related compound is used for illustrative purposes due to the lack of specific public data for BENZENESULFONAMIDE, 4-(2-OXOETHYL)-)

Parameter Value
Compound Name 4-Methylbenzenesulfonamide
Molecular Formula C₇H₉NO₂S
Theoretical Exact Mass (M) 171.03540 u
Measured Exact Mass [M+H]⁺ 172.04268 u
Mass Error < 5 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-". In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form [M+H]⁺ ions or deprotonation to form [M-H]⁻ ions, with minimal fragmentation.

An ESI-MS spectrum of "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" would be expected to show a prominent peak corresponding to its protonated molecule [C₈H₉NO₃S + H]⁺ at an m/z of approximately 200.0376. The observation of this pseudomolecular ion confirms the molecular weight of the compound. Further fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information.

Table 2: Predicted ESI-MS Analysis for BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

Ion Species Predicted m/z Interpretation
[M+H]⁺ ~200.04 Protonated molecule
[M+Na]⁺ ~222.02 Sodium adduct
[2M+H]⁺ ~399.07 Protonated dimer

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" molecule contains a benzene ring and a sulfonamide group, which are known chromophores. The benzene ring is expected to exhibit characteristic absorptions due to π-π* transitions. The presence of the oxoethyl and sulfonamide substituents on the benzene ring will influence the position and intensity of these absorption bands. A typical UV-Vis spectrum for a substituted benzenesulfonamide would show absorptions in the UV region. For instance, benzenesulfonamide itself shows absorption maxima around 218 nm and 264 nm. nist.gov The specific λmax values for "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" would provide insight into the electronic structure of the molecule.

Table 3: Illustrative UV-Vis Data for a Substituted Benzenesulfonamide (Note: Data for a related compound is used for illustrative purposes due to the lack of specific public data for BENZENESULFONAMIDE, 4-(2-OXOETHYL)-)

Compound Solvent λmax (nm) Type of Transition
4-Methylbenzenesulfonamide Ethanol ~225, ~265 π → π*

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" is not publicly available, analysis of related sulfonamide structures reveals common features. For example, the geometry around the sulfur atom in benzenesulfonamides is typically tetrahedral. sielc.com

Table 4: Illustrative Crystallographic Data for a Benzenesulfonamide Derivative (Note: Data for a related compound is used for illustrative purposes due to the lack of specific public data for BENZENESULFONAMIDE, 4-(2-OXOETHYL)-)

Parameter 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide sielc.com
Crystal System Monoclinic
Space Group C2/c
a (Å) 26.691 (3)
b (Å) 5.0933 (5)
c (Å) 19.344 (2)
β (°) 105.87 (1)
Volume (ų) 2529.1 (5)
Z 8

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. In the case of "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-", the sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). The oxoethyl group also provides a hydrogen bond acceptor (C=O). These functional groups are expected to play a crucial role in forming a network of intermolecular hydrogen bonds, leading to a stable crystal lattice. The aromatic ring can also participate in π-π stacking interactions. sielc.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment. The analysis generates a three-dimensional surface colored according to the types and closeness of intermolecular contacts.

For "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-", a Hirshfeld surface analysis would likely reveal significant contributions from H···H, O···H, and C···H contacts, indicative of van der Waals forces and hydrogen bonding. The analysis of related sulfonamide structures often shows that H···H contacts make a major contribution to the crystal packing due to the abundance of hydrogen atoms. sigmaaldrich.com

Table 5: Illustrative Hirshfeld Surface Contact Percentages for a Sulfonamide Derivative (Note: Data for (E)-N-(2-styrylphenyl)benzenesulfonamide is used for illustrative purposes) sigmaaldrich.com

Intermolecular Contact Contribution (%)
H···H 40.1
C···H/H···C 37.1
O···H/H···O 19.7
C···C 1.4
N···H/H···N 1.3

Energy Framework Analysis of Crystal Lattices

Energy framework analysis is a computational tool that complements Hirshfeld surface analysis by quantifying the interaction energies between molecules in a crystal. It calculates the electrostatic, dispersion, polarization, and repulsion energies between molecular pairs to provide a visual representation of the crystal's energetic architecture.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. These methods allow for the precise calculation of molecular properties, providing a foundation for understanding the behavior of complex molecules.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For the representative compound TH2TH, calculations using the DFT method with the B3LYP functional and cc-pVDZ basis set have been performed to identify its lowest energy conformation. researchgate.net The optimized structure provides the basis for all subsequent property calculations. Key optimized geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's spatial configuration. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for TH2TH

ParameterBond/AngleValue (Å/°)
Bond LengthC1-S11.838
S1-O11.481
S1-O21.481
S1-N11.701
N2-C81.298
Bond AngleO1-S1-O2120.3
N1-S1-C1107.1
C8-N2-C5121.7

This interactive table provides a selection of calculated bond lengths and angles for the optimized geometry of the representative molecule, TH2TH. The data is based on DFT/B3LYP/cc-pVDZ calculations. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

For TH2TH, the HOMO is primarily located on the thiophene (B33073) ring and the azomethine group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the heterocyclic ring and the azomethine group, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for TH2TH in the gas phase is 2.4 eV. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO. researchgate.net

Table 2: Frontier Molecular Orbital Energies for TH2TH

OrbitalEnergy (eV)
HOMO-5.8
LUMO-3.4
Energy Gap (ΔE)2.4

This interactive table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for the representative molecule, TH2TH. researchgate.net

In the context of sulfonamides, NBO analysis can reveal significant charge delocalization from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. These interactions, particularly the stabilization energies associated with them, highlight the key electronic communication pathways within the molecular framework. For instance, in related sulfonamide structures, strong interactions are often observed between the lone pair orbitals of the sulfonyl oxygen atoms (LP(O)) and the antibonding orbitals of the sulfur-carbon (σ(S-C)) or sulfur-nitrogen (σ(S-N)) bonds, indicating significant electron delocalization and contributing to the stability of the sulfonamide group.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map is color-coded to indicate different potential values: red regions represent the most negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate the most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For the representative molecule TH2TH, the MEP map reveals that the most negative potential is concentrated around the sulfonyl oxygen atoms, as expected, due to the high electronegativity of oxygen. These regions are the primary sites for electrophilic interactions. Positive potential is generally located around the hydrogen atoms, particularly those of the amino group, making them potential sites for nucleophilic interactions. researchgate.net

Computational methods can predict spectroscopic data, such as vibrational frequencies (FTIR) and nuclear magnetic resonance (NMR) chemical shifts. Comparing these theoretical predictions with experimental data serves as a crucial validation of the computational model and the optimized geometry.

For TH2TH, theoretical vibrational frequencies calculated using DFT methods show good agreement with the experimental FTIR spectrum after applying a scaling factor to account for systematic errors in the calculations. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated and compared with experimental spectra. For instance, the calculated chemical shift for the azomethine proton (CH=N) in TH2TH was found to be in a similar environment to the experimentally observed signal. researchgate.net Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not accounted for in the gas-phase calculations.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies for TH2TH

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)
N-H Stretch34423450
C-H Aromatic Stretch3100-30003105
C=N Stretch16151620
SO₂ Asymmetric Stretch13381345
SO₂ Symmetric Stretch11571160

This interactive table presents a comparison of key experimental and theoretically calculated vibrational frequencies for the representative molecule, TH2TH, demonstrating the accuracy of the DFT model. researchgate.net

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling encompasses a range of techniques to simulate the dynamic behavior of molecules. Molecular docking, a prominent example, is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein.

In the study of the representative compound TH2TH, molecular docking was performed to investigate its potential interaction with the 5-lipoxygenase (5-LOF) protein, an important target in inflammatory processes. researchgate.net The results of such simulations provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is invaluable in the rational design of new therapeutic agents. The study on TH2TH indicated that the molecule fits well into the active site of the 5-LOF protein, suggesting it could be a potential inhibitor. researchgate.net

Molecular Docking for Ligand-Macromolecule Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). longdom.orgnih.gov This method helps in understanding the binding mode and affinity between a ligand and its target protein, which is crucial for drug design. nih.gov For benzenesulfonamide (B165840) derivatives, molecular docking studies have been instrumental in elucidating their interactions with various protein targets, such as carbonic anhydrases, kinases, and proteins involved in cancer progression. longdom.orgmdpi.comnih.gov

The primary goal of docking is to identify the most stable binding conformation, characterized by the lowest binding energy. longdom.orgnih.gov Studies on various benzenesulfonamide derivatives show that their binding is often stabilized by a network of interactions within the protein's active site. longdom.orgresearchgate.net Common interactions include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, frequently forming critical hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The benzene (B151609) ring and other nonpolar moieties can engage in hydrophobic and π-stacking interactions with nonpolar residues of the protein. researchgate.net

For instance, in studies of benzenesulfonamide derivatives targeting anti-inflammatory enzymes, docking revealed key interactions with residues like Gln68, Val94, and Arg95, which stabilize the complex. researchgate.net Similarly, when targeting breast cancer cell lines, interactions with residues such as Lys 53, Val 38, and Phe 169 have been identified as crucial for binding. longdom.org

Below is an example of a data table summarizing typical molecular docking results for benzenesulfonamide derivatives against a hypothetical protein target, illustrating the types of data generated in such studies.

Compound DerivativeBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Key Interacting Residues
Derivative A-8.51.5 µMLYS 53, PHE 169
Derivative B-7.93.2 µMASP 150, TYR 323
Derivative C-9.10.8 µMGLN 68, VAL 94

This table is illustrative and compiled from general findings on benzenesulfonamide derivatives.

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the stability of the binding, conformational changes, and the influence of the solvent. nih.govnih.gov

For benzenesulfonamide-protein complexes, MD simulations are used to:

Assess Complex Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the ligand remains stably bound in the active site. A stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period. nih.gov

Analyze Dynamic Interactions: MD simulations can reveal the persistence of key interactions (like hydrogen bonds) identified in docking studies. Some interactions may be transient, while others remain stable throughout the simulation, highlighting their importance for binding affinity. escholarship.org

Investigate Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more accurate picture of the binding event. escholarship.org

Simulations of protein complexes have shown that even large systems can be modeled to understand their function and dynamics in atomic detail. nih.gov For example, a 100-nanosecond MD simulation can assess whether a docked compound remains stable or dissociates from its binding pocket, providing crucial information for lead optimization in drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic properties (described by molecular descriptors), determine its activity. nih.gov

For benzenesulfonamide derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been widely applied. tandfonline.comresearchgate.net

CoMFA models use steric and electrostatic fields to correlate with biological activity.

CoMSIA models include additional fields for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the structure-activity relationship. tandfonline.comnih.gov

A typical QSAR study involves aligning a set of structurally similar compounds and calculating their molecular descriptors. mdpi.com Statistical methods, like multiple linear regression, are then used to build a model that can predict the activity of new, unsynthesized compounds. mdpi.comnih.gov The predictive power of a QSAR model is evaluated using statistical parameters such as:

q² (Cross-validated correlation coefficient): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered good. researchgate.netnih.gov

r² (Non-cross-validated correlation coefficient): Indicates how well the model fits the training data. tandfonline.com

r²_pred (Predictive r² for an external test set): Measures the model's ability to predict the activity of compounds not used in building the model. researchgate.net

QSAR Modelr²_predConclusion
CoMFA0.6250.9980.837Good internal and external predictive ability. tandfonline.com
CoMSIA0.6450.9870.698Well-fitted data with high predictive power. tandfonline.com

This table presents example statistical results from a 3D-QSAR study on benzenesulfonamide derivatives, indicating robust models. tandfonline.com

These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, guiding the design of more potent compounds. tandfonline.com

Reactivity Descriptors and Fukui Functions for Site Selectivity

Conceptual Density Functional Theory (DFT) provides a framework for understanding chemical reactivity through various descriptors. scielo.org.mxchemrxiv.org These descriptors help predict which sites in a molecule are most susceptible to different types of chemical reactions. For a molecule like BENZENESULFONAMIDE, 4-(2-OXOETHYL)-, these tools can identify the most reactive atoms.

Key reactivity descriptors include:

Local Reactivity Descriptors: These descriptors pinpoint reactivity at specific atomic sites within the molecule. The most prominent among these are the Fukui functions. chemrxiv.orgscm.com

The Fukui function, f(r) , measures the change in electron density at a specific point r when the total number of electrons in the molecule changes. researchgate.net Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, indicating its propensity for:

Nucleophilic Attack (f⁺): Identifies the best sites for an incoming nucleophile (electron donor). These are typically atoms that can best stabilize an additional electron. researchgate.netresearchgate.net

Electrophilic Attack (f⁻): Identifies the most likely sites to be attacked by an electrophile (electron acceptor). These are atoms from which an electron is most easily removed. researchgate.netresearchgate.net

Radical Attack (f⁰): Predicts the sites most susceptible to attack by a radical species. researchgate.netresearchgate.net

By calculating these functions, researchers can predict which atoms in the benzenesulfonamide scaffold are most likely to participate in metabolic reactions or covalent interactions with a biological target. researchgate.net For example, the analysis can determine whether the carbonyl carbon of the oxoethyl group, the aromatic ring carbons, or the sulfonamide nitrogen is the most reactive site for a given type of reaction.

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of benzenesulfonamide derivatives can be significantly altered by the introduction of various substituents on the aromatic ring and the sulfonamide nitrogen. These modifications can impact the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

For instance, in a series of 3-amino-4-hydroxy-benzenesulfonamide derivatives, the introduction of different substituents led to varied binding affinities for carbonic anhydrase (CA) isoenzymes. nih.gov The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in a molecule can enhance its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov

In the context of "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-", the 4-(2-oxoethyl) group is a key feature. The reactivity of the carbonyl group in this side chain presents opportunities for forming various derivatives, such as Schiff bases or hydrazones, which have been shown to possess a broad range of biological activities, including antibacterial, antifungal, and antiproliferative properties. nih.gov

Research on related benzenesulfonamide analogs has demonstrated that modifications to the side chain can lead to significant changes in activity. For example, studies on benzenesulfonamides with different linkers have shown that the nature of the linker and the terminal group can influence their antiproliferative effects. nih.gov

A comparative analysis of the biological activity of various benzenesulfonamide derivatives on cardiovascular parameters revealed that 4-(2-aminoethyl)-benzenesulfonamide, a close structural analog of our target compound, was effective in decreasing perfusion pressure and coronary resistance. cerradopub.com.brresearchgate.net This suggests that the ethylamine (B1201723) side chain at the para position is crucial for this specific activity. The presence of the ketone in "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" would likely alter this activity profile due to changes in electronic distribution and potential for different interactions with the target protein.

Table 1: Influence of Substituents on the Biological Activity of Benzenesulfonamide Derivatives

Base Scaffold Substituent Observed Biological Activity Reference
3-Amino-4-hydroxy-benzenesulfonamide Varied aromatic aldehydes (to form Schiff bases) Varied binding to carbonic anhydrases, potential antiproliferative nih.gov
Benzenesulfonamide 4-(2-aminoethyl)- Decreased perfusion pressure and coronary resistance cerradopub.com.brresearchgate.net
Benzenesulfonamide 2,5-dichloro-N-(4-nitrophenyl)- Less effective on perfusion pressure compared to 4-(2-aminoethyl) derivative cerradopub.com.br
Benzenesulfonamide Ureido and imidazolidin-2-one linkers Modulation of carbonic anhydrase inhibition and isoform selectivity nih.gov

Conformational Analysis and its Impact on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The flexibility or rigidity of a molecule, determined by its rotatable bonds, plays a significant role in molecular recognition.

In benzenesulfonamide derivatives, the sulfonamide group and its substituents can adopt various conformations, influencing how the molecule fits into the active site of an enzyme. For example, the insertion of a cyclic urea (B33335) substituent on the phenyl ring of a benzenesulfonamide scaffold allows the molecule to better position itself within the enzymatic cavities of carbonic anhydrases. nih.gov The rotational freedom of certain linkers, such as urea, can prevent the molecule from being locked into an unfavorable conformation. nih.gov

For "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-", the ethylketo group has a degree of rotational freedom around the bond connecting it to the benzene ring. This flexibility allows the side chain to adopt different orientations, which could be crucial for interacting with specific amino acid residues in a protein's binding pocket. Computational studies, such as molecular docking, can help predict the preferred binding modes and the importance of specific conformations for biological activity. mdpi.comnih.gov

Structural studies of benzenesulfonamide-based inhibitors bound to carbonic anhydrases have shown that active-site residues, particularly those lining hydrophobic pockets, dictate the binding position and affinity of the inhibitors. nih.gov The conformation of the inhibitor is a key determinant of these interactions.

Design Principles Based on Scaffold Hopping and Bioisosterism

Scaffold hopping and bioisosterism are important strategies in medicinal chemistry for discovering novel compounds with improved properties. researchgate.netnih.gov Scaffold hopping involves replacing the core structure of a molecule with a functionally equivalent but structurally different scaffold, while bioisosterism focuses on replacing substituents with other groups that retain similar biological activity. nih.govu-strasbg.fr

The benzenesulfonamide scaffold itself is a common feature in many drugs and can serve as a starting point for scaffold hopping to identify new chemotypes. nih.govresearchgate.net For "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-", one could envision replacing the benzenesulfonamide core with other aromatic or heterocyclic systems that can maintain the necessary interactions with a target.

Bioisosteric replacement of the sulfonamide group is a well-established strategy. For example, carboxylic acids or other acidic functional groups can sometimes mimic the role of the sulfonamide group in binding to a target. Similarly, the 2-oxoethyl side chain could be replaced with other groups that have similar steric and electronic properties. For instance, a nitro group or a cyano group could be considered as potential bioisosteres for the carbonyl oxygen, depending on the specific interactions required for activity.

The application of these design principles can lead to the development of new compounds with optimized pharmacokinetic properties, enhanced selectivity, and reduced toxicity. u-strasbg.fr

Stereochemical Considerations in Modulating Activity

Stereochemistry can have a profound impact on the biological activity of a drug, as different stereoisomers can exhibit different potencies, pharmacokinetics, and toxicities. nih.gov While "BENZENESULFONAMIDE, 4-(2-OXOETHYL)-" itself is not chiral, the introduction of chiral centers through chemical modification would necessitate a careful evaluation of the stereochemical effects.

For example, if the ketone of the 2-oxoethyl group were to be reduced to a hydroxyl group, a chiral center would be created. The resulting (R) and (S) enantiomers could have significantly different biological activities due to their distinct three-dimensional arrangements, which would affect their fit within a chiral binding site of a protein.

Conclusion

Benzenesulfonamide (B165840), 4-(2-oxoethyl)- is a distinct chemical entity within the medicinally significant class of benzenesulfonamides. While specific research on this compound is limited, its structural features suggest a high potential for biological activity, particularly as an inhibitor of carbonic anhydrases. Its synthesis is feasible through established chemical methods, and its reactive aldehyde group provides opportunities for further derivatization. Future investigation into the synthesis and biological evaluation of this compound is warranted to explore its potential as a lead structure in the development of new therapeutic agents, especially in the field of oncology.

Mechanistic Insights into Biological Interactions in Vitro Focus

Carbonic Anhydrase (CA) Isozyme Inhibition Mechanisms

While the benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its interaction with carbonic anhydrases (CAs), no specific studies detailing the inhibitory activity of BENZENESULFONAMIDE, 4-(2-OXOETHYL)- against any CA isozyme were identified.

Inhibition of Human Carbonic Anhydrase Isoforms (e.g., CA IX, CA XII)

No data is available in the scientific literature regarding the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of BENZENESULFONAMIDE, 4-(2-OXOETHYL)- against human carbonic anhydrase isoforms, including the tumor-associated targets CA IX and CA XII.

Elucidation of Active Site Binding and Metal Coordination

There are no published X-ray crystallography or molecular modeling studies that elucidate the specific binding mode of BENZENESULFONAMIDE, 4-(2-OXOETHYL)- within the active site of any carbonic anhydrase. Therefore, details on its coordination with the catalytic zinc ion and interactions with active site residues are not known.

Mechanistic Studies of Antiviral Activity (In Vitro)

Inhibition Pathways of Viral Targets (e.g., HIV-1 Capsid, SARS-CoV-2 Proteins)

There is no available information on the ability of BENZENESULFONAMIDE, 4-(2-OXOETHYL)- to inhibit viral targets such as the HIV-1 capsid or proteins associated with SARS-CoV-2. Mechanistic studies to determine any such potential inhibition pathways have not been reported.

Mechanistic Basis of Antimicrobial Activity (In Vitro)

Benzenesulfonamide derivatives have a long-standing history as antimicrobial agents, and contemporary research continues to explore their mechanisms of action against a variety of pathogens in vitro.

The antimicrobial efficacy of benzenesulfonamides often stems from their ability to interfere with essential microbial metabolic pathways. A classic example is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides can block this pathway, leading to a bacteriostatic effect.

More recent studies have identified other microbial enzyme targets. For instance, meta-substituted benzenesulfonamides have been shown to be potent inhibitors of metallo-β-lactamases, such as ImiS, from pathogenic bacteria. nih.gov These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. By inhibiting these enzymes, benzenesulfonamides can restore the efficacy of antibiotics like imipenem (B608078) and meropenem, demonstrating a synergistic effect. nih.gov

The following table presents the in vitro antimicrobial activity of selected benzenesulfonamide derivatives.

Derivative ClassMicrobial TargetIn Vitro ActivityMechanism
Aromatic DisulfonamidesStaphylococcus aureus, Bacillus cereus, Escherichia coliGrowth inhibitionStructure-dependent, related to lipophilicity and chain length
Meta-substituted BenzenesulfonamidesE. coli expressing ImiSInhibition of metallo-β-lactamase, synergistic with β-lactam antibioticsZinc-binding to the active site of the enzyme
Benzenesulfonamide-carboxamidesE. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. nigerGrowth inhibitionNot fully elucidated

Other Mechanistic Biological Investigations (In Vitro)

The sulfonylurea class of drugs, which contains a benzenesulfonamide core structure, has been a cornerstone in the management of type 2 diabetes for decades. Their primary mechanism of action involves the regulation of insulin (B600854) secretion from pancreatic β-cells.

In vitro studies have elucidated that sulfonylureas bind to and block the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells. This channel is a complex of the sulfonylurea receptor 1 (SUR1) subunit and the inwardly rectifying potassium channel subunit Kir6.2. Inhibition of this channel leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

The analgesic properties of certain benzenesulfonamide derivatives are primarily attributed to their interaction with cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Selective COX-2 inhibitors, many of which feature a sulfonamide or a related functional group, have been developed as a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile compared to non-selective COX inhibitors. The selectivity for COX-2 over the constitutively expressed COX-1 is a key aspect of their mechanism.

While specific data on the interaction of BENZENESULFONAMIDE, 4-(2-OXOETHYL)- with COX enzymes is not available, the broader class of benzenesulfonamides has been extensively studied in this context. The anti-inflammatory activity of some benzenesulfonamide-carboxamide derivatives has been demonstrated in vivo, which is often mechanistically linked to the inhibition of prostaglandin (B15479496) synthesis via COX enzymes. nih.govresearchgate.net

Advanced Research Applications and Future Perspectives

Development of Chemical Probes for Biological Pathway Interrogation

Chemical probes are essential small-molecule tools for dissecting complex biological processes. nih.gov The benzenesulfonamide (B165840) moiety is a well-established pharmacophore for targeting various enzymes, making its derivatives prime candidates for probe development. nih.gov

The reactive aldehyde functionality of benzenesulfonamide, 4-(2-oxoethyl)- makes it particularly suitable for the design of covalent probes. These probes can form stable bonds with nucleophilic residues (like cysteine or lysine) in a target protein's binding site, enabling permanent labeling for target identification, validation, and imaging. While specific probes based on the 4-(2-oxoethyl) structure are not yet prominent in the literature, derivatives of the parent compound, 4-aminobenzenesulfonamide, have been foundational in developing inhibitors for enzymes crucial to disease pathways, such as carbonic anhydrases (CAs). mdpi.com

The development process often involves:

Scaffold Selection: Utilizing a known privileged scaffold like benzenesulfonamide that has affinity for a target class.

Incorporation of a Reactive Group: Attaching a warhead, such as the oxoethyl group, to facilitate covalent bonding.

Linker Optimization: Modifying the linker between the scaffold and the warhead to ensure optimal positioning within the target's active site.

The ultimate goal is to create highly selective probes that can elucidate the function of a single protein within a complex cellular network, a critical step in validating new drug targets. nih.gov

Synergistic Integration of Experimental and Computational Methodologies

Modern drug discovery and chemical biology research rely heavily on the integration of computational and experimental techniques to accelerate the development of new compounds. This synergy is widely applied in the study of benzenesulfonamide derivatives to predict and validate their biological activities. nih.govresearchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, allow researchers to predict how a molecule like benzenesulfonamide, 4-(2-oxoethyl)- or its derivatives might bind to a protein target. researchgate.netresearchgate.net These in silico analyses provide insights into binding modes, predict affinity, and help prioritize which derivatives to synthesize. researchgate.nettandfonline.com For example, computational studies on benzenesulfonamide derivatives targeting carbonic anhydrases have been used to understand the structural basis for isoform selectivity. researchgate.net

These computational predictions are then validated through experimental work:

Chemical Synthesis: The prioritized compounds are synthesized in the laboratory. nih.govresearchgate.net

Biochemical and Cellular Assays: The synthesized molecules are tested for their ability to inhibit a target enzyme or modulate a cellular pathway. nih.govnih.gov

Structural Biology: Techniques like X-ray crystallography can be used to determine the actual binding mode of the compound, providing feedback to refine the computational models.

This iterative cycle of prediction, synthesis, and testing is a powerful strategy for optimizing lead compounds.

Table 1: Integrated Methodologies in Benzenesulfonamide Research

Methodology Type Application Research Context Example
Molecular Docking Computational Predicts binding poses and affinity of a ligand to a protein target. To understand the interaction of benzenesulfonamide derivatives with carbonic anhydrase or kinase active sites. nih.govnih.gov
QSAR Computational Relates chemical structure to biological activity to guide the design of more potent analogs. To build models that predict the inhibitory activity of new benzenesulfonamide derivatives. researchgate.net
ADME Prediction Computational Assesses the drug-like properties of a compound (Absorption, Distribution, Metabolism, Excretion). To evaluate the pharmacokinetic profile of novel benzenesulfonamide derivatives in silico. tandfonline.comnih.gov
Enzyme Inhibition Assays Experimental Measures the potency (e.g., IC₅₀, Kᵢ) of a compound against a specific enzyme target. To determine the inhibitory constants of derivatives against carbonic anhydrase isoforms (I, II, IX, XII). nih.govnih.gov
Cell-Based Assays Experimental Evaluates the effect of a compound on cell viability, proliferation, or signaling pathways. To test the anti-proliferative effects of derivatives on cancer cell lines. nih.govnih.gov

| Spectroscopy (UV-vis, Fluorescence) | Experimental | Confirms the interaction and determines binding parameters between a compound and a target molecule like DNA or a protein. | To study the binding interactions of sulfonamide derivatives with DNA. nih.gov |

Strategies for Enhancing Selectivity and Potency of Derivatives

A major goal in medicinal chemistry is to design compounds that are both highly potent against their intended target and highly selective, minimizing interactions with other proteins to reduce side effects. mdpi.com Research on benzenesulfonamide derivatives has revealed several effective strategies for achieving this.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the benzenesulfonamide scaffold and observing the effect on biological activity, researchers can deduce key structural requirements for potency and selectivity. researchgate.net For instance, the "tail approach" involves adding various chemical groups to the core structure to exploit unique features of the target's binding pocket. nih.gov

Introduction of Specific Chemical Groups: The addition of certain atoms or functional groups can dramatically alter a compound's properties. In one study, introducing a fluorine atom to the benzenesulfonamide ring of a cyclooxygenase inhibitor preserved its potency against the target (COX-2) while significantly increasing its selectivity over the related COX-1 enzyme. nih.gov

Dual-Tail and Multi-Tail Approaches: For some targets, adding a second hydrophilic tail to the benzenesulfonamide structure has been shown to significantly enhance inhibitory activity. One study demonstrated that appending an ethanolamine (B43304) tail to a benzenesulfonamide derivative increased its potency against carbonic anhydrase isoforms hCA IX and hCA XII by approximately five-fold compared to its single-tailed analog. nih.gov

Table 2: Examples of Strategies to Enhance Benzenesulfonamide Derivative Efficacy

Strategy Target Enzyme(s) Modification Example Result Citation
Halogenation Cyclooxygenase-2 (COX-2) Introduction of a fluorine atom ortho to the sulfonamide group. Preserved COX-2 potency and markedly increased selectivity over COX-1. nih.gov
Tail Approach Carbonic Anhydrases (CAs) Addition of various side chains to the core scaffold. Modulated inhibitory activity and isoform selectivity. nih.gov
Dual-Tail Approach Carbonic Anhydrases IX & XII Appending a second hydrophilic tail (ethanolamine). ~5-fold enhancement in inhibitory activity compared to the single-tail analog. nih.gov

| Scaffold Hopping | Carbonic Anhydrases IX & XII | Synthesis of Schiff base derivatives from 4-(2-aminoethyl)benzenesulfonamide (B156865) and subsequent reduction. | Secondary amine derivatives were significantly more potent inhibitors than the initial Schiff bases. | researchgate.net |

These strategies provide a clear blueprint for how a molecule like benzenesulfonamide, 4-(2-oxoethyl)- could be rationally modified to develop potent and selective inhibitors for a desired biological target.

Future Directions and Challenges in Benzenesulfonamide-Derived Compound Research

The field of benzenesulfonamide research continues to evolve, with several key directions and challenges shaping its future.

Future Directions:

Targeting Novel Pathways: While benzenesulfonamides are well-known as carbonic anhydrase and COX inhibitors, future work will likely focus on developing derivatives for new target classes, such as those involved in antimicrobial resistance or complex signaling pathways. nih.gov For example, derivatives are being explored as inhibitors of carbonic anhydrases from pathogenic bacteria like Vibrio cholerae. researchgate.nettandfonline.com

Development of Covalent Inhibitors: The inherent reactivity of scaffolds like benzenesulfonamide, 4-(2-oxoethyl)- could be harnessed to design next-generation covalent drugs that offer high potency and prolonged duration of action.

Personalized Medicine: As our understanding of the genetic basis of disease grows, it may become possible to design benzenesulfonamide derivatives that are optimized for specific patient populations or even individuals with particular enzyme isoforms.

Challenges:

Achieving Isoform Selectivity: Many target enzymes belong to large families with highly similar active sites (e.g., carbonic anhydrases, kinases). A persistent challenge is designing inhibitors that can distinguish between these closely related isoforms to avoid off-target effects. mdpi.com

Overcoming Drug Resistance: In both infectious disease and oncology, the emergence of drug-resistant strains and tumors is a major hurdle. nih.gov Future research must focus on developing compounds that can circumvent known resistance mechanisms or target novel pathways that are less susceptible to mutation.

Optimizing Pharmacokinetics: A compound must not only be potent and selective but also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties to be an effective drug. tandfonline.com Many promising inhibitors fail in development due to poor bioavailability or rapid metabolism. nih.gov The reactive nature of the aldehyde in benzenesulfonamide, 4-(2-oxoethyl)- would present a specific challenge in ensuring metabolic stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(2-oxoethyl)benzenesulfonamide derivatives?

  • Methodological Answer : The synthesis typically involves refluxing precursor compounds (e.g., hydrazine hydrate) with intermediates dissolved in ethanol. For example, hydrazinyl derivatives are prepared by reacting a sulfonamide intermediate with hydrazine hydrate under reflux for 3 hours, followed by filtration and recrystallization in ethanol. Reaction conditions (e.g., molar ratios, solvent purity) and purification steps (e.g., recrystallization solvents) are critical for yield optimization. Physical properties such as melting points and retention factors (Rf) are used to verify purity .

Q. How is spectroscopic characterization (e.g., NMR, IR) performed for 4-(2-oxoethyl)benzenesulfonamide derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups like sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and carbonyl (C=O stretching ~1650–1750 cm⁻¹).
  • NMR : ¹H NMR resolves protons near electron-withdrawing groups (e.g., sulfonamide and oxoethyl moieties), while ¹³C NMR confirms carbon environments.
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns. For instance, derivatives with pyrazole or oxazolidinone substituents require careful interpretation of splitting patterns due to aromatic coupling .

Q. What safety protocols should be followed when handling 4-(2-oxoethyl)benzenesulfonamide in the laboratory?

  • Methodological Answer :

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin/Eye Contact : Rinse with water for ≥15 minutes.
  • Spill Management : Use PPE (gloves, goggles), avoid dust generation, and dispose of waste via certified hazardous waste services. Always consult safety data sheets (SDS) for compound-specific risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectroscopic data for 4-(2-oxoethyl)benzenesulfonamide derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and simulate IR/NMR spectra. For example, discrepancies in experimental vs. theoretical carbonyl stretching frequencies can arise from solvent effects or crystal packing, which are accounted for by including solvation models or periodic boundary conditions in simulations. X-ray crystallography validates bond lengths and angles, resolving ambiguities in tautomeric forms .

Q. What strategies are effective in analyzing conflicting biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Establish IC₅₀ values across multiple assays (e.g., enzyme inhibition, cytotoxicity).
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzene ring) using molecular docking to predict binding affinities.
  • Metabolite Identification : Use LC-MS to detect metabolites that may alter activity. For instance, hydroxylation or sulfation of the oxoethyl group can reduce potency .

Q. How do steric and electronic effects influence the reactivity of 4-(2-oxoethyl)benzenesulfonamide in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents on the benzene ring hinder access to the sulfonamide nitrogen, reducing reactivity.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the oxoethyl carbonyl, enhancing susceptibility to nucleophilic attack. Kinetic studies (e.g., varying reaction temperatures) quantify activation energies for these pathways .

Q. What are the challenges in crystallizing 4-(2-oxoethyl)benzenesulfonamide derivatives, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol-water) to improve solubility and slow crystal growth.
  • Temperature Gradients : Gradual cooling prevents amorphous precipitation.
  • Additives : Small molecules (e.g., triethylamine) can template crystal lattice formation. For hygroscopic derivatives, anhydrous conditions are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.